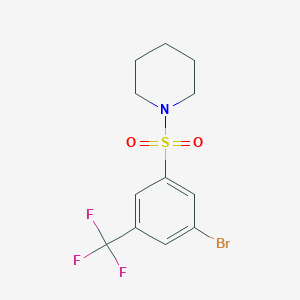

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3NO2S/c13-10-6-9(12(14,15)16)7-11(8-10)20(18,19)17-4-2-1-3-5-17/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFQDFCQNPMZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650522 | |

| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-69-8 | |

| Record name | 1-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine

This guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine, a compound of interest for researchers, scientists, and professionals in the field of drug development. The document details a robust synthetic protocol and outlines the analytical techniques essential for verifying the compound's identity, purity, and structural integrity.

Introduction

This compound is a sulfonamide derivative incorporating a substituted phenyl ring and a piperidine moiety. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry.[1] The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This makes trifluoromethyl-containing compounds highly valuable in the design of novel therapeutic agents.[2] This guide serves as a practical resource for the preparation and rigorous analysis of this specific compound, ensuring a foundation of quality and reproducibility for further research endeavors.

Synthesis of this compound

The synthesis of the title compound is achieved through a nucleophilic substitution reaction between the commercially available 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride and piperidine. This reaction is a standard and efficient method for the formation of sulfonamides.

Reaction Scheme

Caption: Synthetic route to this compound.

Experimental Protocol

Materials and Reagents:

-

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 351003-46-8)

-

Piperidine (CAS: 110-89-4)

-

Triethylamine (Et3N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base and Amine: To the stirred solution, add triethylamine (1.2 eq). Cool the mixture to 0 °C using an ice bath. Slowly add piperidine (1.1 eq) dropwise, ensuring the temperature remains at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Characterization of this compound

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following analytical techniques are essential for a comprehensive evaluation.

Physicochemical Properties

| Property | Value |

| CAS Number | 951884-69-8 |

| Molecular Formula | C₁₂H₁₃BrF₃NO₂S |

| Molecular Weight | 372.2 g/mol |

| Appearance | Expected to be a white to off-white solid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the substituted phenyl ring and the aliphatic protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the trifluoromethyl carbon, the aromatic carbons, and the piperidine carbons.

-

¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the trifluoromethyl group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic strong absorption bands are expected for the sulfonyl group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Other expected peaks include C-H stretching for the aromatic and aliphatic moieties, and C-F stretching vibrations.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound.

-

The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 372.2 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the synthesized compound. A high-purity sample should exhibit a single major peak under appropriate chromatographic conditions.

Structure-Characterization Relationship

Caption: Workflow from synthesis to structural and purity confirmation.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. Adherence to the described protocols and analytical methods will ensure the production of a high-quality compound suitable for advanced research and development applications. The combination of a robust synthetic route and rigorous characterization is fundamental to the integrity and reproducibility of scientific findings in the pursuit of novel therapeutics.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. European journal of medicinal chemistry, 35(9), 867-879.

Sources

An In-depth Technical Guide to 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine for Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and strategic applications of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine. This molecule is a key building block in the rapidly evolving field of targeted protein degradation.

Introduction: A Moiety of Strategic Importance

This compound is a substituted N-arylsulfonylpiperidine that has emerged as a valuable intermediate in medicinal chemistry. Its structure, featuring a piperidine ring attached to a sulfonyl group on a benzene ring substituted with both a bromine atom and a trifluoromethyl group, is meticulously designed for purpose. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, enhancing pharmacokinetic properties such as solubility and cell permeability[1][2]. The strategic placement of the bromine and trifluoromethyl groups on the phenylsulfonyl scaffold provides both metabolic stability and versatile chemical handles for further elaboration, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound often serves as a precursor to the E3 ligase ligand portion of a PROTAC.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 951884-69-8 | [3][4] |

| Molecular Formula | C₁₂H₁₃BrF₃NO₂S | [3] |

| Molecular Weight | 372.2 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like DCM, DMF, and DMSO | General knowledge |

| Storage | Store at room temperature in a dry, well-ventilated place | [5] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a straightforward nucleophilic substitution reaction. The primary precursor, 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, is commercially available.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

-

Piperidine

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base and Nucleophile: To the stirred solution, add triethylamine (1.2 eq). Subsequently, add piperidine (1.1 eq) dropwise at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary for larger-scale reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford this compound as a pure solid.

Spectroscopic Characterization

While a specific public record of the spectra for this compound is not available, the expected spectral data can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Signals in the aromatic region (δ 7.5-8.0 ppm) corresponding to the three protons on the phenyl ring. The substitution pattern will result in distinct singlet or doublet of doublet splitting patterns.

-

Piperidine Protons: Broad multiplets in the aliphatic region (δ 3.0-3.5 ppm and δ 1.5-1.8 ppm) corresponding to the methylene protons of the piperidine ring. The protons alpha to the nitrogen will be deshielded and appear further downfield.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Piperidine Carbons: Signals in the aliphatic region (δ 20-50 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

Sulfonyl Group (SO₂): Strong, characteristic absorption bands around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).

-

C-F Bonds: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C: Characteristic stretching and bending vibrations.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion peak.

Reactivity and Role in Drug Design

The chemical reactivity of this compound is centered around the bromine atom on the aromatic ring, which serves as a versatile handle for further chemical modifications.

Cross-Coupling Reactions

The aryl bromide can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, which is a critical step in the synthesis of PROTACs where this moiety is often linked to the ligand for the target protein.

Caption: Key cross-coupling reactions of the aryl bromide moiety.

Strategic Importance of Substituents

-

Trifluoromethyl Group: The electron-withdrawing nature of the CF₃ group enhances the metabolic stability of the aromatic ring by shielding it from oxidative metabolism. It also increases the lipophilicity of the molecule, which can improve cell permeability and binding affinity to target proteins.

-

Bromo Group: As discussed, the bromine atom is a key functional handle for introducing diversity and linking to other molecular fragments.

-

Sulfonylpiperidine Moiety: This group often serves as a key recognition element for E3 ligases, such as Cereblon (CRBN), when incorporated into a PROTAC.

Application in Targeted Protein Degradation

The primary application of this compound is as a building block for PROTACs. In this context, the sulfonylpiperidine part of the molecule, after further modification, can mimic the binding of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide to the E3 ligase Cereblon.

Workflow for PROTAC Synthesis

Caption: General workflow for incorporating the title compound into a PROTAC.

By utilizing the bromine handle for coupling, a linker of variable length and composition can be attached. The other end of the linker is then conjugated to a ligand that specifically binds to a protein of interest (POI). The resulting PROTAC molecule can then recruit the POI to the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Conclusion

This compound is a strategically designed chemical entity with significant potential in modern drug discovery. Its well-defined chemical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists, particularly those working on the development of novel therapeutics based on targeted protein degradation. A comprehensive understanding of its characteristics, as outlined in this guide, will empower researchers to effectively utilize this building block in the creation of next-generation medicines.

References

-

Pharmaffiliates. 1-(3-Bromo-5-methylphenylsulfonyl)piperidine. Available at: [Link]

- Google Patents. Piperidine compounds and their preparation and use.

- Mohamed, M. N., et al. (2018). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.

- Google Patents. 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.

-

PubChem. Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2. Available at: [Link]

-

Google Patents. Antihistaminic 11-(4-piperidylidene)-5H-benzo-[6][7]-cyclohepta-[1,2-b]. Available at:

-

PubChem. N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide. Available at: [Link]

-

MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Available at: [Link]

- Google Patents. New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

-

MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available at: [Link]

-

MDPI. A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Available at: [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

-

SpectraBase. 1,3-Pentadiene, 5-bromo- - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

Sources

- 1. N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide | C14H9BrF3NO | CID 65490452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins [mdpi.com]

- 3. 951884-69-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 951884-69-8 [m.chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 7. labsolu.ca [labsolu.ca]

Spectroscopic Data for 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine. In the absence of a complete, publicly available dataset for this specific molecule, this document synthesizes foundational spectroscopic principles with experimental data from closely related structural analogs to present a robust, predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles of this halogenated sulfonamide. We will delve into the theoretical underpinnings of the expected spectral features, provide detailed predicted data, and outline the experimental protocols for the synthesis and spectroscopic analysis of the title compound.

Introduction

This compound is a complex organic molecule featuring a substituted aromatic ring and a saturated heterocyclic moiety. The presence of bromine and a trifluoromethyl group on the phenylsulfonyl core, combined with the piperidine ring, results in a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological contexts. This guide will systematically deconstruct the molecule to predict and interpret its ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the 3-bromo-5-trifluoromethylphenylsulfonyl group and the aliphatic protons of the piperidine ring.

Aromatic Region (δ 7.5 - 8.5 ppm)

The 3-bromo-5-trifluoromethylphenylsulfonyl moiety will give rise to three distinct aromatic proton signals. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl and trifluoromethyl groups, and the anisotropic effect of the bromine atom.

-

H-2, H-4, and H-6 Protons: We can predict the chemical shifts based on the analysis of the precursor, 3-bromo-5-trifluoromethyl-benzenesulfonyl fluoride. The protons on the aromatic ring are expected to appear as multiplets or broad singlets due to meta-coupling. The proton at the C-2 position, being ortho to the bulky and electron-withdrawing sulfonyl group, is expected to be the most deshielded. The protons at C-4 and C-6 will also be deshielded due to the inductive effects of the surrounding substituents.

Aliphatic Region (δ 1.5 - 3.5 ppm)

The piperidine ring protons will exhibit characteristic signals in the upfield region of the spectrum. The chemical shifts are primarily influenced by their proximity to the nitrogen atom and the electron-withdrawing sulfonyl group.

-

α-Protons (to Nitrogen): The four protons on the carbons adjacent to the nitrogen atom (C-2' and C-6' of the piperidine ring) are expected to be the most deshielded of the aliphatic protons due to the inductive effect of the nitrogen and the sulfonyl group. They will likely appear as a multiplet around δ 3.0-3.5 ppm.

-

β- and γ-Protons: The protons on the β (C-3', C-5') and γ (C-4') carbons of the piperidine ring will be more shielded and are expected to resonate as multiplets in the range of δ 1.5-2.0 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H-2 | ~8.2 | t | ~1.5 (meta) |

| Aromatic H-4 | ~8.0 | t | ~1.5 (meta) |

| Aromatic H-6 | ~8.1 | t | ~1.5 (meta) |

| Piperidine α-H (4H) | ~3.2 | m | - |

| Piperidine β,γ-H (6H) | ~1.7 | m | - |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the presence of electron-withdrawing groups.

Aromatic Region (δ 120 - 145 ppm)

The six carbons of the aromatic ring will appear in the downfield region. The carbon attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum due to C-F coupling. The carbon attached to bromine will be significantly influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[1][2]

Aliphatic Region (δ 20 - 50 ppm)

The three distinct carbon environments of the piperidine ring will be observed in the upfield region.

-

α-Carbons: The carbons adjacent to the nitrogen (C-2', C-6') will be the most deshielded of the aliphatic carbons, appearing around δ 48-52 ppm.

-

β-Carbons: The β-carbons (C-3', C-5') will be found further upfield.

-

γ-Carbon: The γ-carbon (C-4') will be the most shielded of the piperidine carbons.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹⁹F Coupling) |

| Aromatic C-1 (C-S) | ~142 | s |

| Aromatic C-2 | ~128 | d |

| Aromatic C-3 (C-Br) | ~123 | s |

| Aromatic C-4 | ~135 | d |

| Aromatic C-5 (C-CF₃) | ~133 | q (J ≈ 35 Hz) |

| Aromatic C-6 | ~125 | d |

| CF₃ | ~121 | q (J ≈ 275 Hz) |

| Piperidine α-C | ~49 | t |

| Piperidine β-C | ~25 | t |

| Piperidine γ-C | ~23 | t |

Predicted ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3][4][5] The trifluoromethyl group in the target molecule will give a single, sharp resonance in the ¹⁹F NMR spectrum.

-

Chemical Shift: The chemical shift of the CF₃ group is expected to be in the typical range for trifluoromethyl groups attached to an aromatic ring, around -60 to -65 ppm relative to CFCl₃.[6][7] The precise chemical shift can be sensitive to the solvent and other substituents on the ring.[8][9][10][11][12]

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -63 | s |

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Molecular Ion

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be observed. Given the molecular formula C₁₂H₁₃BrF₃NO₂S, the expected monoisotopic mass of the neutral molecule is 370.98 g/mol . The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pattern

Under collision-induced dissociation (CID) in MS/MS experiments, the molecule is expected to fragment in a predictable manner.

-

Loss of the Piperidine Ring: A common fragmentation pathway for N-sulfonylpiperidines is the cleavage of the S-N bond, leading to the loss of the piperidine moiety.

-

Loss of SO₂: A characteristic fragmentation of aromatic sulfonyl compounds is the loss of sulfur dioxide (SO₂).[13][14][15][16]

-

Fragmentation of the Piperidine Ring: The piperidine ring itself can undergo fragmentation, typically through α-cleavage adjacent to the nitrogen atom.[17][18]

Predicted Key MS Fragments

| m/z (for ⁷⁹Br) | Proposed Fragment |

| 372.0 | [M+H]⁺ |

| 288.0 | [M+H - C₅H₁₀N]⁺ |

| 308.0 | [M+H - SO₂]⁺ |

| 84.1 | [C₅H₁₀N]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of sulfonamides.

dot

Caption: Synthetic workflow for the target compound.

-

Reaction Setup: To a solution of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq.) as a base.

-

Addition of Amine: Slowly add piperidine (1.1 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure of the purified product by NMR and MS.

NMR Spectroscopy

dot

Caption: General workflow for NMR analysis.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

Mass Spectrometry

dot

Caption: General workflow for MS analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[19][20][21][22][23]

-

Analysis: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺. Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive spectral profile that will be invaluable for the identification and characterization of this molecule in a research and development setting. The provided experimental protocols offer a clear path for the synthesis and empirical verification of the predicted data.

References

-

Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works. Hiden Analytical. [Link]

-

Slideshare. (n.d.). Quadrupole mass spectrometer. [Link]

-

Wikipedia. (2023). Quadrupole mass analyzer. [Link]

-

University of California, Davis. (n.d.). Quadrupoles: How do they work?. [Link]

-

National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]

-

Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. [Link]

-

Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Oregon State University Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]

-

University of Wisconsin-Madison. (2016, July 7). Distinguishing chlorine and bromine by 1 H- 13 C HSQC. [Link]

-

ResearchGate. (2019, August 1). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

Semantic Scholar. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. [Link]

-

ResearchGate. (2018, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

-

Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

National Institutes of Health. (n.d.). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. [Link]

-

University of Ottawa. (n.d.). (Br) Bromine NMR. [Link]

-

ResearchGate. (2018, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

Cyman. (n.d.). This compound. [Link]

-

Supporting Information. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. (2018, August 10). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

-

University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

ResearchGate. (n.d.). Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. [Link]

-

PubMed. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). [Link]

-

ResearchGate. (2018, August 6). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

-

PubMed. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. [Link]

-

Worldwidejournals.com. (n.d.). Original Research Paper Commerce Chemistry A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben. [Link]

-

ResearchGate. (n.d.). (PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 8. reddit.com [reddit.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar [semanticscholar.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aaqr.org [aaqr.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. Mass Analyzer Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. Quadrupole mass spectrometer | PPTX [slideshare.net]

- 21. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 22. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]

- 23. utsc.utoronto.ca [utsc.utoronto.ca]

potential biological targets of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine

An In-Depth Technical Guide to Elucidating the Biological Targets of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding a compound's efficacy, pharmacology, and potential toxicities. The compound this compound represents a novel chemical entity with currently uncharacterized biological activity. This technical guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential biological targets. We will deconstruct the molecule's structural motifs to form rational hypotheses, outline a robust workflow integrating computational and experimental approaches, and provide detailed protocols for key methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the process of target deconvolution for novel chemical matter.

Introduction: The Challenge of an Orphan Compound

This compound is a synthetic organic compound whose interactions with biological systems have not been extensively reported in scientific literature. The process of elucidating the molecular target(s) of such a compound—often termed "target deconvolution" or "deorphanization"—is fundamental to translating a chemical hit into a valuable research tool or a therapeutic lead.[1][2] A successful target identification campaign illuminates the mechanism of action, enables structure-activity relationship (SAR) studies for lead optimization, and helps predict potential off-target effects.[3]

This guide eschews a rigid template in favor of a logical, field-proven progression that begins with hypothesis generation based on chemical structure and culminates in rigorous experimental validation. We will explore a synergistic workflow that leverages the predictive power of in silico methods with the empirical certainty of phenotypic screening and affinity-based proteomics.

Structural and Physicochemical Analysis: Clues from the Blueprint

A molecule's structure provides the initial clues to its potential biological function. By dissecting this compound into its constituent pharmacophores, we can draw parallels to known drugs and bioactive molecules, thereby narrowing the vast landscape of potential targets.

2.1. Key Structural Motifs

-

The Piperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[4][5][6] This six-membered nitrogenous heterocycle is conformationally flexible, allowing it to adapt to the steric demands of diverse binding pockets.[7] Its presence often improves pharmacokinetic properties and facilitates transport across biological membranes.[8] Notably, the piperidine moiety is a common feature in ligands targeting G-Protein Coupled Receptors (GPCRs) and ion channels.[9][10]

-

The Trifluoromethylphenylsulfonyl Moiety: This component is characterized by two critical features:

-

Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a widely used strategy in modern drug design.[11][12] Its strong electron-withdrawing nature and high metabolic stability can profoundly influence a molecule's properties.[13][14] The C-F bond is exceptionally strong, making the CF3 group resistant to metabolism by cytochrome P450 enzymes, which can increase a compound's half-life.[11] Furthermore, it enhances lipophilicity and can improve binding affinity through favorable hydrophobic and electrostatic interactions.[12][15]

-

Sulfonyl Group (SO2): The sulfonyl group acts as a rigid and effective hydrogen bond acceptor, capable of forming strong, directional interactions with amino acid residues in a protein's active site.

-

2.2. Predicted Physicochemical Properties

A preliminary in silico assessment of the compound's drug-like properties is a crucial first step. These parameters help predict its likely behavior in biological systems, such as membrane permeability and solubility.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~388.2 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Lipophilicity) | ~3.5 - 4.0 | Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| Hydrogen Bond Donors | 0 | Lacks hydrogen bond donating capability. |

| Hydrogen Bond Acceptors | 2 (Sulfonyl Oxygens) | Can participate in binding interactions as a hydrogen bond acceptor. |

| Polar Surface Area | ~45 Ų | Suggests good potential for oral bioavailability and cell permeability. |

Note: These values are estimations derived from standard computational algorithms and serve as a preliminary guide.

A Strategic Workflow for Target Identification

We propose a systematic, four-stage workflow designed to efficiently progress from broad, computational predictions to specific, validated biological targets. This strategy ensures that each subsequent experimental stage is built upon a foundation of robust data, maximizing the probability of success.

3.1. Stage 1: In Silico Target Prediction

The initial step involves using computational methods to "fish" for potential targets from large biological databases.[16] This approach is cost-effective and rapidly generates a list of testable hypotheses.[17][18]

-

Causality and Rationale: The fundamental principle is that structurally similar molecules often exhibit similar biological activities.[19] By comparing our compound to databases of molecules with known targets (e.g., ChEMBL), we can infer potential protein interactions.

-

Methodologies:

-

Chemical Similarity Searching: Utilizes 2D or 3D structural fingerprints to find known compounds that are structurally analogous to our query molecule.

-

Pharmacophore Modeling: Identifies the spatial arrangement of essential features (e.g., hydrogen bond acceptors, hydrophobic centers) and screens for proteins whose binding sites can accommodate this pharmacophore.

-

Panel Docking: Computationally "docks" the molecule into the crystal structures of a wide array of proteins to predict binding affinity.

-

Protocol 1: Basic In Silico Target Prediction

-

Obtain Compound Structure: Generate a 2D structure and a 3D conformer of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Select Prediction Tools: Utilize publicly available web servers such as TargetHunter, SwissTargetPrediction, or SuperPred.[19]

-

Submit Query: Input the compound's structure (usually as a SMILES string or SDF file) into the selected server.

-

Analyze Results: The output will be a ranked list of potential protein targets based on the platform's algorithm. Pay close attention to targets that appear consistently across multiple prediction platforms.

-

Triage Targets: Prioritize the top-ranked targets, especially those belonging to druggable protein families (e.g., GPCRs, kinases, ion channels) consistent with the structural analysis from Section 2.

3.2. Stage 2: Phenotypic Screening

While in silico methods provide predictions, phenotypic screening provides empirical evidence of a compound's biological effect in a relevant system, such as a human cell line.[20] This approach is agnostic to the target and focuses on identifying a measurable functional outcome.[2]

-

Causality and Rationale: A phenotypic screen can reveal an unanticipated mechanism of action and immediately confirms that the compound is cell-permeable and bioactive.[21] The choice of assay should be broad enough to capture diverse effects (e.g., cell viability) or tailored to a hypothesis from the in silico analysis (e.g., a GPCR-mediated signaling pathway).

Protocol 2: High-Throughput Cell Viability Screen

-

Cell Line Selection: Choose a panel of diverse human cancer cell lines (e.g., NCI-60 panel) to identify potential anti-proliferative activity.

-

Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a dilution series to test a range of concentrations (e.g., from 100 µM down to 1 nM).

-

Cell Plating: Seed cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add the compound dilutions to the plates. Include vehicle-only (DMSO) controls and a positive control (e.g., a known cytotoxic agent like staurosporine).

-

Incubation: Incubate the plates for a standard duration (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO2).

-

Viability Readout: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) and measure the signal (luminescence or fluorescence) on a plate reader.

-

Data Analysis: Normalize the data to the vehicle controls and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each cell line. A potent and selective effect in a particular cell line provides a strong basis for follow-up studies.

3.3. Stage 3: Target Deconvolution

Once a robust phenotype is observed, the critical next step is to identify the specific protein(s) responsible for that effect. Affinity-based proteomics is a powerful and direct method for achieving this.[22][23]

-

Causality and Rationale: This method relies on the principle of affinity capture. The small molecule is immobilized and used as "bait" to fish out its binding partners from a complex protein mixture, such as a cell lysate.[24] These captured proteins are then identified using highly sensitive mass spectrometry.

Protocol 3: Affinity-Based Pulldown Coupled with LC-MS/MS

-

Probe Synthesis: Synthesize a derivative of the parent compound by attaching a linker (e.g., polyethylene glycol) at a position determined by SAR not to be essential for activity. Covalently attach a biotin tag to the end of the linker.

-

Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated probe to immobilize it. Prepare control beads with biotin only.

-

Lysate Preparation: Culture cells that are sensitive to the compound and harvest them. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native protein lysate.

-

Affinity Pulldown: Incubate the lysate with the probe-coated beads and control beads. For competition experiments, pre-incubate a parallel lysate sample with an excess of the free, non-biotinylated parent compound before adding the beads.

-

Washing: Vigorously wash the beads with lysis buffer to remove proteins that are non-specifically bound.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., containing SDS) and heat.

-

Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify and quantify the proteins. True targets should be significantly enriched on the probe-coated beads compared to control beads and should show reduced binding in the competition experiment.

3.4. Stage 4: Target Validation

The final and most crucial stage is to validate the putative targets identified from the deconvolution experiments. Validation confirms that the compound directly engages the target protein and that this engagement is responsible for the observed cellular phenotype.[25]

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

-

Causality and Rationale: The binding of a ligand to its target protein generally increases the protein's thermal stability. CETSA measures this stabilization in a cellular context, providing strong evidence of direct target engagement.[1]

-

Cell Treatment: Treat intact cells with either the compound or a vehicle control.

-

Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Detection: Analyze the soluble fractions by Western blot using an antibody specific to the putative target protein.

-

Data Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, a shift to the right in this "melting curve" indicates that the compound has bound to and stabilized the target protein.

Plausible Target Classes and Mechanistic Hypotheses

Based on the structural analysis, we can hypothesize several plausible target classes for this compound. These hypotheses can guide the design of targeted phenotypic screens and aid in triaging hits from proteomics experiments.

-

G-Protein Coupled Receptors (GPCRs): As the largest family of membrane receptors and a common target for piperidine-containing drugs, GPCRs are a primary suspect.[26][27][28] The compound could act as an agonist or antagonist at a receptor involved in neurotransmission, inflammation, or metabolic regulation.

-

Ion Channels: Voltage-gated or ligand-gated ion channels are another major target class for drugs containing piperidine scaffolds.[10][29] The compound could modulate channel activity, affecting neuronal excitability or muscle function.

Conclusion

The journey to identify the biological targets of a novel compound like this compound is a systematic process of inquiry that integrates computational prediction with rigorous experimental validation. The workflow detailed in this guide—from structural analysis and in silico prediction to phenotypic screening, affinity proteomics, and target engagement assays—provides a robust and field-proven roadmap. By methodically generating and testing hypotheses, researchers can successfully deorphanize this and other novel molecules, unlocking their potential as tools to probe biology and as starting points for new therapeutic agents.

References

-

Frolov, A. S., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][4][5]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link][17][18]

-

Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][4][5]

-

Chen, X., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link][19]

-

Sydow, D., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link][17][18]

-

Abdelshaheed, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link][30]

-

Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. [Link][9]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link][1]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link][6]

-

Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link][31]

-

ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link][32]

-

Cadeddu, M., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(18), 5649. [Link][16]

-

Lee, J. S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. [Link][2]

-

Boriack-Sjodin, P. A., & Londo, T. R. (2011). Emerging Affinity-Based Techniques in Proteomics. Journal of Proteomics & Bioinformatics, S2. [Link][22]

-

Evotec. (2015). Integrated Phenotypic Screening and Target Deconvolution for Accelerated Drug Discovery. YouTube. [Link][20]

-

Cravatt, B. F., & Saghatelian, A. (2007). Phenotypic screening: A more rapid route to target deconvolution. Nature Chemical Biology, 3(4), 188-190. [Link][21]

-

Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345. [Link][8]

-

Olink. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Retrieved from [Link][33]

-

Broad Institute. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Retrieved from [Link][34]

-

Cristea, I. M., & Chait, B. T. (2011). Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. BioTechniques, 50(2), 93-101. [Link][24]

-

Ma, N., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology, 14(12), 2736-2744. [Link][23]

-

Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link][3]

-

Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link][35]

-

ResearchGate. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine.... [Link][36]

-

Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1436-1444. [Link][37]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link][25]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

ScienceDirect. (2024). Identifying novel drug targets with computational precision. [Link][38]

-

Autechaux. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link][7]

-

Pathan, M. K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1254. [Link]

-

Wu, S.-N., et al. (2023). Ion Channels as a Potential Target in Pharmaceutical Designs. Pharmaceuticals, 16(4), 512. [Link][10]

-

Landelle, G., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-951. [Link]

-

KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link][40]

-

Novás, M., & Matos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][13]

-

Wechem. (n.d.). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link][14]

-

Novás, M., & Matos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][12]

-

Novás, M., & Matos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link][41]

-

ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link][42]

-

Pathan, M. K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Amaral, C., et al. (2016). Ionic Channels as Targets for Drug Design: A Review on Computational Methods. Molecules, 21(11), 1547. [Link][29]

-

AZoLifeSciences. (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. Retrieved from [Link][26]

-

ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups.... [Link][15]

-

Schalop, L., & Allen, J. (2017). GPCRs, desirable therapeutic targets in oncology. Drug Discovery and Development. [Link][27]

-

BioPharma Dive. (2023). GPCR-targeting drugs: A renewed focus on a ubiquitous group of proteins. Retrieved from [Link][28]

-

MDPI. (2023). Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation. [Link][43]

-

Hauser, A. S., et al. (2017). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? Pharmacological Reviews, 69(4), 269-313. [Link][44]

Sources

- 1. drughunter.com [drughunter.com]

- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. nbinno.com [nbinno.com]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 18. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. [PDF] Phenotypic screening: A more rapid route to target deconvolution | Semantic Scholar [semanticscholar.org]

- 22. Emerging Affinity-Based Techniques in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 26. azolifesciences.com [azolifesciences.com]

- 27. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 28. biopharmadive.com [biopharmadive.com]

- 29. Ionic Channels as Targets for Drug Design: A Review on Computational Methods [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. criver.com [criver.com]

- 32. researchgate.net [researchgate.net]

- 33. Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease — Olink® [olink.com]

- 34. Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. | Broad Institute [broadinstitute.org]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Redirecting [linkinghub.elsevier.com]

- 39. Praziquantel - Wikipedia [en.wikipedia.org]

- 40. KEGG PATHWAY Database [genome.jp]

- 41. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. researchgate.net [researchgate.net]

- 43. researchgate.net [researchgate.net]

- 44. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine Activity: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine, a small molecule with limited publicly available biological data. In the absence of established targets, this document outlines a systematic, multi-faceted computational approach to hypothesize its mechanism of action, predict potential protein interactions, and evaluate its drug-like properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and lead characterization. We will delve into the practical application of cutting-edge computational techniques, including target prediction, quantitative structure-activity relationship (QSAR) modeling, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is designed to be a self-validating system, providing not just procedural steps but also the scientific rationale behind methodological choices, ensuring a robust and reproducible predictive workflow.

Introduction: The Challenge of Novel Compound Characterization

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is fraught with challenges, with a high attrition rate often attributed to unforeseen toxicity or a lack of efficacy. The compound this compound, with its distinct chemical features including a trifluoromethyl group and a sulfonylpiperidine moiety, presents a compelling case for computational investigation. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the sulfonamide linkage is a common feature in a variety of bioactive molecules.

In silico methods offer a cost-effective and time-efficient strategy to navigate the complexities of early-stage drug discovery.[1][2] By simulating molecular interactions and predicting biological properties, we can generate testable hypotheses, prioritize experimental validation, and ultimately de-risk the drug development pipeline.[3][4] This guide will provide a roadmap for the comprehensive computational characterization of this compound, transforming a molecule of unknown function into a lead candidate with a putative mechanism of action and a preliminary safety profile.

The Predictive Workflow: A Multi-Pillar Approach

Our predictive strategy is built upon a foundation of integrated computational methodologies, each providing a unique lens through which to examine the potential activity of our target compound. The workflow is designed to be iterative, with insights from one stage informing and refining the subsequent steps.

Caption: A multi-pillar workflow for the in silico prediction of small molecule activity.

Pillar 1: Target Prediction and Druggability Assessment

The initial and most critical step for a novel compound is to identify its potential biological targets.[5][6] Ligand-based target prediction methods leverage the principle of chemical similarity, which posits that molecules with similar structures are likely to interact with similar proteins.[2]

Methodology: Ligand-Based Target Prediction

We will employ a consensus approach, utilizing multiple web-based tools to generate a list of putative targets. This approach mitigates the biases inherent in any single algorithm.

Protocol:

-

Prepare the Molecular Structure:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a simplified molecular-input line-entry system (SMILES) string.

-

-

Utilize Target Prediction Servers:

-

SwissTargetPrediction: This server predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.

-

SuperPred: This tool predicts the Anatomical Therapeutic Chemical (ATC) classification and potential targets based on the compound's structure.

-

PASS (Prediction of Activity Spectra for Substances) Online: This server predicts a wide spectrum of biological activities based on the structural formula of a compound.[7]

-

-

Analyze and Prioritize Targets:

-

Consolidate the predicted targets from all servers.

-

Prioritize targets that appear across multiple platforms.

-

Focus on targets with high prediction scores or probabilities.

-

Investigate the biological relevance of the top-ranked targets in the context of known diseases.

-

Druggability Assessment of Predicted Targets

Once a prioritized list of potential targets is established, it is essential to assess their "druggability" – the likelihood of being able to modulate the target's function with a small molecule.[8]

Protocol:

-

Binding Site Identification:

-

For the top-ranked protein targets, obtain their 3D structures from the Protein Data Bank (PDB).

-

Utilize tools like DoGSiteScorer or the binding site prediction modules within molecular modeling software to identify and characterize potential binding pockets.

-

-

Druggability Scoring:

-

Evaluate the geometric and physicochemical properties of the identified binding pockets.

-

Calculate a druggability score, which is often based on parameters such as pocket volume, hydrophobicity, and enclosure. A higher score indicates a more druggable pocket.

-

Pillar 2: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[9][10][11] While we do not have a dataset for this compound itself, we can construct a QSAR model for a high-priority predicted target to estimate the potential potency of our query molecule.

Caption: A generalized workflow for QSAR model development and validation.

Methodology: Building a Predictive QSAR Model

Protocol:

-

Data Curation:

-

Select a high-priority, druggable target identified in Pillar 1.

-

Compile a dataset of molecules with experimentally determined activity (e.g., IC50, Ki) against this target from databases like ChEMBL or PubChem.

-

Ensure data consistency and handle any missing values.

-

-

Descriptor Calculation:

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80%) for model building and a test set for external validation.[11]

-

-

Model Building and Validation:

-

Utilize machine learning algorithms such as Multiple Linear Regression (MLR), Random Forest (RF), or Support Vector Machines (SVM) to build the QSAR model.[11]

-

Perform internal validation on the training set using techniques like cross-validation.

-

Evaluate the model's predictive power on the external test set using statistical metrics.

-

Quantitative Data Summary for QSAR Model

| Metric | Value | Interpretation |

| R² (Training Set) | > 0.6 | A measure of the goodness of fit for the training data. |

| Q² (Cross-Validation) | > 0.5 | Indicates the predictive ability of the model during internal validation. |

| R² (Test Set) | > 0.6 | Demonstrates the model's ability to predict the activity of new compounds. |

Pillar 3: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[13][14] It allows us to visualize the binding mode at an atomic level and estimate the binding affinity.[15]

Methodology: Predicting the Binding Pose and Affinity

Protocol:

-

Prepare the Protein Structure:

-

Download the 3D structure of the selected target protein from the PDB.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[14]

-

-

Prepare the Ligand Structure:

-

Generate a 3D conformation of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Define the Binding Site:

-

Define the docking grid box around the identified binding pocket of the target protein.[14]

-

-

Perform Docking:

-

Analyze the Results:

-

Analyze the predicted binding poses and their corresponding docking scores. The lower the score, the more favorable the predicted binding affinity.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization tools like PyMOL or UCSF Chimera.

-

Pillar 4: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, allowing us to assess the stability of the binding pose over time.[16][17]

Methodology: Assessing Binding Stability

Protocol:

-

System Setup:

-

Use the best-ranked docked complex from Pillar 3 as the starting structure.

-

Solvate the system in a water box and add ions to neutralize the charge.

-

-

Simulation:

-

Perform an MD simulation using software like GROMACS or AMBER for a sufficient duration (e.g., 100 ns) to allow the system to reach equilibrium.[18]

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the protein-ligand complex.

-

Calculate the Root Mean Square Deviation (RMSD) of the ligand to monitor its movement within the binding pocket.

-

Analyze the persistence of key protein-ligand interactions over time.

-

Pillar 5: ADMET Profiling

Predicting the ADMET properties of a compound is crucial for evaluating its drug-likeness and potential for toxicity.[1][3][4][19]

Methodology: In Silico ADMET Prediction

Protocol:

-

Utilize ADMET Prediction Servers:

-

Submit the SMILES string of this compound to web-based ADMET prediction tools such as pkCSM and SwissADME .[7]

-

-

Analyze Key Properties:

-

Absorption: Evaluate properties like Caco-2 permeability and intestinal absorption.

-

Distribution: Assess blood-brain barrier penetration and plasma protein binding.

-

Metabolism: Predict substrateship for cytochrome P450 enzymes.

-

Excretion: Estimate total clearance.

-

Toxicity: Predict potential toxicities such as AMES toxicity, hERG inhibition, and hepatotoxicity.

-

Predicted ADMET Properties Summary

| Property | Predicted Value | Significance |

| Molecular Weight | 372.2 g/mol | Within the range for good oral bioavailability. |

| LogP | Indicates lipophilicity and potential for membrane permeability. | |

| H-bond Donors | Influences solubility and binding. | |

| H-bond Acceptors | Influences solubility and binding. | |

| Caco-2 Permeability | Predicts intestinal absorption. | |

| BBB Permeability | Indicates potential for CNS activity or side effects. | |

| CYP Substrate | Predicts potential for drug-drug interactions. | |

| hERG Inhibition | A key indicator of cardiotoxicity risk. | |

| AMES Toxicity | Predicts mutagenicity. |

(Note: The values in this table are placeholders and would be populated with the results from the ADMET prediction tools.)

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust in silico workflow for predicting the biological activity of this compound. By systematically applying a multi-pillar approach encompassing target prediction, QSAR modeling, molecular docking, MD simulations, and ADMET profiling, we can generate a detailed profile of this novel compound. The resulting hypotheses regarding its potential targets, potency, binding mode, and safety profile provide a solid foundation for guiding subsequent experimental validation. This integrated computational strategy exemplifies a modern approach to drug discovery, enabling the rapid and cost-effective prioritization of promising lead candidates.

References

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

Lee, H., & Kim, D. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1903, 239-254. [Link]

-

Yuan, H., et al. (2019). Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics, 20(4), 1337-1357. [Link]

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

IEEE. (2023). ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. IEEE Xplore. [Link]

-

Maltar, A., et al. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry, 9, 738453. [Link]

-

Chen, R., et al. (2018). Machine Learning for Drug-Target Interaction Prediction. Molecules, 23(9), 2208. [Link]

-

Kumar, A., & Singh, S. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]

-

Dutta, D., et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Green Chemistry for Drug Discovery (pp. 1-24). Springer, Singapore. [Link]

-

Dror, R. O., et al. (2011). Understanding protein-ligand binding via long-timescale molecular dynamics simulation. Journal of the American Chemical Society, 133(18), 7085-7093. [Link]

-

O'Boyle, N. M., et al. (2011). Computational/in silico methods in drug target and lead prediction. Journal of Cheminformatics, 3(1), 25. [Link]

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Request PDF. [Link]

-

KBbox. Small Molecule Docking. KBbox: Methods. [Link]

-

YouTube. (2024). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE. [Link]

-

bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). [Link]

-